6-chloro-N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-methylpyridine-3-sulfonamide
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Overview
Description
6-chloro-N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-methylpyridine-3-sulfonamide is a synthetic organic compound characterized by its complex structure, which includes a pyridine ring substituted with chlorine, a sulfonamide group, and a cyclopropylpyrrolidine moiety. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-methylpyridine-3-sulfonamide typically involves multiple steps:
Formation of the Pyridine Core: The initial step often involves the chlorination of a pyridine derivative to introduce the chlorine atom at the desired position.
Sulfonamide Formation:
Cyclopropylpyrrolidine Attachment: The final step involves the coupling of the cyclopropylpyrrolidine moiety to the sulfonamide-substituted pyridine. This can be done using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups present and the reagents used.
Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
6-chloro-N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-methylpyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Biological Studies: The compound can be used to study the interactions of sulfonamide derivatives with biological targets.
Chemical Biology: It serves as a tool compound to probe the function of specific proteins or enzymes in biological systems.
Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-chloro-N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-methylpyridine-2-sulfonamide
- 6-chloro-N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-4-methylpyridine-3-sulfonamide
- 6-chloro-N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-ethylpyridine-3-sulfonamide
Uniqueness
The uniqueness of 6-chloro-N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-methylpyridine-3-sulfonamide lies in its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to its analogs. The presence of the cyclopropylpyrrolidine moiety, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-chloro-N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-methylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2S/c1-10-6-13(8-16-14(10)15)21(19,20)17-7-11-4-5-18(9-11)12-2-3-12/h6,8,11-12,17H,2-5,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOZMHKCSKPOHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)NCC2CCN(C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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